1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1500640-74-3
VCID: VC3085500
InChI: InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

CAS No.: 1500640-74-3

Cat. No.: VC3085500

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid - 1500640-74-3

Specification

CAS No. 1500640-74-3
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Standard InChI Key BSSSUVOQXXKJFU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is characterized by its heterocyclic structure containing a pyrrole core with a carboxylic acid group at position 3 and a 3-chlorophenyl group attached through a methylene linker at position 1. The compound is registered with CAS number 1500640-74-3 and possesses a molecular weight of 235.66 g/mol. Its molecular formula, C12H10ClNO2, indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.

PropertyValue
CAS Number1500640-74-3
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
AppearanceSolid (presumed)
Structural FeaturesPyrrole ring, 3-chlorophenyl group, methylene linker, carboxylic acid functional group
Functional GroupsCarboxylic acid, chlorine-substituted phenyl, pyrrole

Synthesis and Preparation Methods

General Synthetic Approaches

Chemical Reactivity

Carboxylic Acid Functionality

The carboxylic acid group at position 3 of the pyrrole ring is a key reactive site in 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid. This functional group can participate in several organic transformations, including esterification reactions with alcohols to form esters, amidation reactions with amines to form amides, and decarboxylation under appropriate conditions. These reactions are particularly important in the context of medicinal chemistry, where modifications of the carboxylic acid group can modulate physicochemical properties, pharmacokinetics, and biological activities.

Pyrrole Ring Reactivity

The pyrrole core in 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibits characteristic reactivity patterns associated with electron-rich heteroaromatic systems. The pyrrole ring can potentially undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing carboxylic acid group may reduce its reactivity compared to unsubstituted pyrrole. Additionally, the nitrogen atom of the pyrrole is already substituted with the 3-chlorophenylmethyl group, preventing further N-functionalization.

Chlorophenyl Group Reactivity

Biological and Pharmacological Activities

Structure-Activity Relationships

The structural features of 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid suggest potential interactions with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in protein binding sites, while the aromatic rings can engage in π-π stacking interactions with aromatic amino acid side chains. The chlorine substituent may participate in halogen bonding and influence the electronic distribution within the molecule, potentially affecting its binding affinity and selectivity for biological targets.

Analogues and Derivatives

Related compounds with structural similarities to 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid have been explored for their biological activities. For instance, search result describes a more complex derivative, 1-[(3-chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acid, which maintains the core structure but incorporates additional functional groups . Similarly, search result discusses the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl) pyrrole derivatives, highlighting the potential of structurally related compounds as antimicrobial agents .

Applications and Research Directions

Pharmaceutical Research

The primary application area for 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid appears to be in pharmaceutical research, particularly as a potential scaffold for developing therapeutic agents. The compound's structural features make it amenable to further functionalization and optimization through medicinal chemistry approaches. The carboxylic acid group can be modified to create prodrugs, improve pharmacokinetic properties, or enhance target binding, while the chlorophenyl moiety provides opportunities for structure-activity relationship studies.

Materials Science Applications

Beyond pharmaceutical applications, 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid may find utility in materials science. Pyrrole-containing compounds have been investigated for applications in organic semiconductors, dyes, and functional materials. The specific electronic and structural properties conferred by the combination of the pyrrole core, carboxylic acid functionality, and chlorophenyl substituent could make this compound interesting for such applications, although detailed studies in this area appear limited based on the available search results.

Chemical Building Block

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for connecting the molecule to other structural units through amide or ester linkages. This capability makes the compound valuable in combinatorial chemistry approaches and in the preparation of compound libraries for drug discovery programs.

Comparison with Related Compounds

Structural Analogues

Several compounds structurally related to 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid appear in the search results. 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, described in search result , differs in the position of the carboxylic acid group (position 2 instead of 3) and lacks the methylene linker between the pyrrole and phenyl rings . Another related compound, 1-[(3-chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acid, mentioned in search result , represents a more complex derivative with additional substituents on the pyrrole ring and an aminomethyl side chain .

Table 2. Comparison of 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acidC12H10ClNO2235.66Reference compound
1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acidC11H8ClNO2221.64Carboxylic acid at position 2; direct attachment of phenyl to pyrrole
1-[(3-chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acidC24H27ClN2O2410.94Additional methyl, aminomethyl, and phenylpropyl groups
3-pyrrol-1-ylbenzoic acidC11H9NO2186.19Carboxylic acid on phenyl ring; no chlorine; no methylene linker

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